2-Aminohept-5-ynoic acid

Description

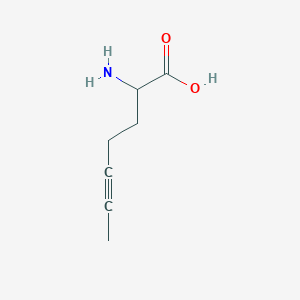

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-aminohept-5-ynoic acid |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10) |

InChI Key |

OBQXZIIDERZXRX-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Aminohept-5-ynoic acid

Executive Summary & Core Rationale

In the field of chemical biology and protein engineering, the residue-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized our ability to probe and manipulate the proteome. While methionine (Met) surrogates like Azidohomoalanine (AHA) and Homopropargylglycine (HPG) are widely utilized, they possess distinct geometric deviations from native methionine.

2-Aminohept-5-ynoic acid represents a masterclass in rational isosteric design. By utilizing an internal alkyne rather than a terminal one, this ncAA perfectly mimics the methyl thioether moiety of methionine. Calculated equipotential surfaces demonstrate that the electron density associated with the internal triple bond is positioned almost identically to that of the native thioether1[1]. This structural fidelity allows it to be seamlessly activated by wild-type Methionyl-tRNA Synthetase (MetRS) without the need for active-site engineering, making it an invaluable tool for peptidomimetics, bioorthogonal tagging, and the synthesis of conformationally restricted β-turn mimics.

Physicochemical Profiling and Structural Causality

To successfully deploy 2-aminohept-5-ynoic acid in complex biological systems, one must understand its baseline physicochemical properties. The internal alkyne not only dictates its biological affinity but also its solubility and permeability profiles.

Table 1: Quantitative Physicochemical Profile of 2-Aminohept-5-ynoic Acid

| Property | Value | Causality / Significance |

| CAS Number | 1567123-00-5 (Racemic) | Identifies the bulk racemic precursor used in chemoenzymatic synthesis[2]. |

| Molecular Formula | C₇H₁₁NO₂ | Confirms the 7-carbon backbone required to retain the terminal methyl group. |

| Molecular Weight | 141.17 g/mol | Yields a precise mass shift of -8.04 Da compared to Methionine (149.21 g/mol ), enabling mass spectrometry validation. |

| LogP | 0.2018 | Indicates high aqueous solubility, essential for bioavailability in minimal cell culture media. |

| TPSA | 63.32 Ų | Highly favorable for cellular permeability during in vivo incorporation workflows. |

Structural Logic: The Isosteric Advantage

The fundamental limitation of Homopropargylglycine (HPG) is that it is a terminal alkyne (-CH₂-CH₂-C≡CH), meaning it lacks the terminal methyl group of methionine (-CH₂-CH₂-S-CH₃). 2-Aminohept-5-ynoic acid (-CH₂-CH₂-C≡C-CH₃) restores this methyl group. This exact steric and electronic mimicry prevents the translational machinery from rejecting the ncAA, ensuring high-yield protein expression.

Caption: Logical relationship of methionine isosteres and their affinity for MetRS.

Experimental Protocol 1: Chemoenzymatic Resolution

Because chemical synthesis yields a racemic mixture, and biological systems strictly require the L-(S)-enantiomer, enzymatic resolution is a mandatory prerequisite for in vivo applications.

Objective: Isolate (S)-2-aminohept-5-ynoic acid from a racemic amide precursor.

-

Step 1: Substrate Preparation

-

Action: Dissolve racemic 2-aminohept-5-ynoic acid amide (80 mmol) in 1.0 L of deionized water. Adjust the pH to 8.0 using 0.1 M NaOH.

-

Causality: Aminopeptidases require an optimal pH of 8.0 to maintain the ionization state of their catalytic residues.

-

-

Step 2: Enzymatic Hydrolysis

-

Action: Add Mycobacterium neoaurum aminopeptidase. Incubate at 37°C with gentle stirring until 50% conversion is reached (typically 24-48 hours).

-

Causality: The chiral active site of the aminopeptidase strictly recognizes the (S)-enantiomer, hydrolyzing it to the free (S)-acid while leaving the (R)-amide completely untouched1[1].

-

-

Step 3: Ion-Exchange Separation

-

Action: Acidify the mixture to pH 3.0 and load onto a Dowex 50WX8 cation-exchange column. Elute the unreacted (R)-amide with water, followed by elution of the pure (S)-acid using 1M NH₄OH.

-

Validation: The system is self-validating via Chiral HPLC (e.g., Crownpak CR(+) column). The protocol is considered successful only when the enantiomeric excess (ee) of the (S)-acid exceeds 99%.

-

Experimental Protocol 2: In Vivo Protein Incorporation

To utilize 2-aminohept-5-ynoic acid as a bioorthogonal tag or structural probe, it must be metabolically incorporated into a target protein using the host's native translational machinery3[3].

Objective: Residue-specific replacement of Methionine in Escherichia coli.

-

Step 1: Auxotrophic Culture Preparation

-

Action: Transform the target expression plasmid into a methionine auxotrophic E. coli strain (e.g., B834(DE3)). Grow in M9 minimal media supplemented with 19 standard amino acids and 0.5 mM L-methionine until OD₆₀₀ reaches 0.8.

-

Causality: Auxotrophy ensures the cells cannot synthesize endogenous methionine, granting the researcher absolute control over the intracellular amino acid pool.

-

-

Step 2: Starvation Phase

-

Action: Centrifuge the culture at 4,000 x g. Wash the cell pellet twice with cold, methionine-free M9 media. Resuspend in Met-free M9 media and incubate at 37°C for 30 minutes.

-

Causality: This critical step depletes residual intracellular methionine and deacylates existing Met-tRNA^Met, preventing competitive inhibition during ncAA charging.

-

-

Step 3: ncAA Supplementation & Induction

-

Action: Supplement the culture with 1 mM of (S)-2-aminohept-5-ynoic acid. Incubate for 15 minutes to allow cellular uptake, then induce protein expression with 1 mM IPTG. Express for 4 hours.

-

Causality: The 15-minute pre-equilibration allows the ncAA to reach high intracellular concentrations, driving the thermodynamically less favorable activation by MetRS via mass action.

-

-

Step 4: Harvest and Validation

-

Action: Lyse the cells and purify the target protein via Ni-NTA affinity chromatography.

-

Validation: Perform Intact Protein Mass Spectrometry (LC-MS). The protocol is self-validating when the deconvoluted mass spectrum shows a precise -8.04 Da shift per methionine residue, confirming quantitative replacement without misincorporation.

-

Caption: Step-by-step workflow for residue-specific incorporation of ncAAs.

Advanced Applications: Bioorthogonal Reactivity and Raman Tagging

The internal alkyne of 2-aminohept-5-ynoic acid presents unique chemical opportunities that distinguish it from standard terminal alkynes:

-

Orthogonal Click Chemistry: While terminal alkynes readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal alkynes are generally inert to these conditions. Instead, they can be selectively targeted using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form 1,5-disubstituted triazoles. This allows for dual-labeling experiments where HPG (terminal) and 2-aminohept-5-ynoic acid (internal) are addressed orthogonally in the same system.

-

Raman Spectroscopy Probes: The internal C≡C bond exhibits a strong, distinct vibrational stretch in the "cellular silent region" (~2100–2200 cm⁻¹) of a Raman spectrum. Because it is unreactive to endogenous cellular nucleophiles and standard CuAAC conditions, it serves as an exceptionally stable, label-free Raman tag for tracking protein localization and turnover in vivo.

References

Sources

Thermodynamic & Functional Stability of Alkyne-Functionalized Amino Acids: A Technical Guide

Topic: Thermodynamic Stability of Alkyne-Functionalized Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Alkyne-functionalized amino acids, primarily L-Propargylglycine (Pra) and L-Homopropargylglycine (Hpg) , are the cornerstones of bioorthogonal "click" chemistry (CuAAC) in proteomics and peptide drug discovery. While the terminal alkyne moiety is thermodynamically robust due to the high bond dissociation energy of the C≡C triple bond (~839 kJ/mol), its functional stability is compromised by specific kinetic liabilities during Solid Phase Peptide Synthesis (SPPS) and metabolic incorporation.

This guide dissects the stability profiles of Pra and Hpg, providing evidence-based protocols to mitigate racemization, prevent side reactions during acid cleavage, and ensure bioorthogonal integrity in complex biological milieus.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of alkyne amino acids is rooted in the sp-hybridized carbon framework. However, the proximity of this electron-rich system to the chiral

Structural Comparison: Pra vs. Hpg

| Feature | L-Propargylglycine (Pra) | L-Homopropargylglycine (Hpg) |

| Structure | 2-amino-4-pentynoic acid | 2-amino-5-hexynoic acid |

| Side Chain Length | Short (1 methylene spacer) | Medium (2 methylene spacers) |

| Steric Profile | Rigid, closer to backbone | Flexible, mimics Methionine |

| High (Inductive effect of alkyne) | Moderate (Insulated by extra -CH₂-) | |

| Racemization Risk | Critical (Fast base-catalyzed enolization) | Manageable (Standard Fmoc protocols) |

| Metabolic Fate | Suicide Inhibitor (PLP-enzymes) | Met Surrogate (Translational incorporation) |

Thermodynamic Bond Integrity

The terminal alkyne group itself is thermally stable up to >150°C in the absence of transition metals.

-

C≡C Bond Energy: ~839 kJ/mol (Robust against thermal homolysis).

-

C-H (Acetylenic) pKa: ~25. Stable to physiological pH (7.4) and SPPS bases (Piperidine pKa ~11), but deprotonated by strong organometallic bases (e.g., n-BuLi), which are absent in standard biological/peptide workflows.

Chemical Stability in Solid Phase Peptide Synthesis (SPPS)

The primary stability challenge in SPPS is not the decomposition of the alkyne, but the stereochemical integrity of the

The Racemization Danger Zone

Mechanism: The electron-withdrawing nature of the alkyne group in Pra increases the acidity of the

-

Pra Sensitivity: Pra is structurally similar to Phenylglycine. The inductive effect of the triple bond facilitates base-catalyzed racemization.

-

Hpg Robustness: The additional methylene group in Hpg insulates the

-carbon, making it significantly more stable to racemization—comparable to Leucine or Methionine.

Protocol: Racemization-Free Coupling of Fmoc-Pra-OH

Standard coupling (HBTU/DIPEA) often yields 5-15% D-isomer for Pra.

Optimized Protocol:

-

Activation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure instead of HBTU/HATU. This maintains a slightly acidic pH during activation, suppressing base-catalyzed enolization.

-

Base: Avoid strong tertiary bases (DIPEA/NMM) during the coupling step if possible. If required, use Collidine (TMP), which is less basic but sufficiently nucleophilic.

-

Temperature: Perform coupling at Room Temperature (20-25°C) . Do not use microwave heating for Fmoc-Pra-OH coupling, as thermal energy accelerates racemization exponentially.

Stability During Acid Cleavage (TFA)

Terminal alkynes are generally stable to standard cleavage cocktails (95% TFA). However, they can participate in side reactions if cationic scavengers are insufficient.

-

Risk: Reaction with carbocations (e.g., Trityl, Pbf) generated from protecting group removal.[1]

-

Solution: Use Triisopropylsilane (TIS) as a hydride donor/scavenger.

-

Contraindication: Avoid dithiothreitol (DTT) or high concentrations of thiols if not strictly necessary, as radical-mediated thiol-yne addition (hydrothiolation) can occur under acidic stress or light exposure.

Visualization: SPPS Stability Decision Tree

Caption: Logic flow for minimizing degradation and racemization during Solid Phase Peptide Synthesis of alkyne-AAs.

Biological Stability & Bioorthogonality

The "bioorthogonal" label implies stability in living systems, but this is nuanced.

Metabolic Fate: The Hpg vs. Pra Divergence

-

Hpg (Metabolic Stability): Hpg is a near-perfect structural mimic of Methionine.

-

Mechanism: It is recognized by wild-type Methionyl-tRNA Synthetase (MetRS) and charged onto tRNA^Met.

-

Result: It is translationally incorporated into proteins, replacing Methionine. It is stable within the proteome and does not degrade during protein folding.

-

-

Pra (Metabolic Toxicity): Pra is not biologically inert.

-

Mechanism: It acts as a suicide inhibitor for PLP-dependent enzymes, specifically Cystathionine

-lyase and Cystathionine -

Implication: Pra cannot be used for metabolic labeling in wild-type cells without causing significant toxicity. It requires engineered MetRS mutants (NLL-MetRS) and careful dosing.

-

Chemical Reactivity in Lysates

While the alkyne is stable to water and cellular nucleophiles (amines, alcohols), it is not stable to:

-

Active-Site Cysteines: C-terminal alkynes (e.g., Ubiquitin-Pra) can react with catalytic cysteines in Deubiquitinating enzymes (DUBs) to form vinyl thioethers.[2]

-

Copper Contamination: In the absence of ligands, Cu(I) can induce oxidative coupling (Glaser coupling) of terminal alkynes, leading to dimerization.

Experimental Protocols

Protocol: Quality Control via Chiral HPLC

To validate the stereochemical stability of Pra-containing peptides.

-

Hydrolysis: Dissolve peptide (0.5 mg) in 6N HCl (deutero-free). Incubate at 110°C for 16 hours in a sealed, N2-flushed vial. Note: Alkynes are stable to non-oxidizing acids.

-

Derivatization: Neutralize and derivatize with FDAA (Marfey’s Reagent).

-

Analysis: Inject onto a C18 Reverse-Phase column.

-

Mobile Phase: A: 50mM TEAP (pH 3.0), B: Acetonitrile.

-

Detection: UV 340 nm.

-

Criteria: L-Pra and D-Pra diastereomers will separate. D-isomer content >1% indicates synthesis failure.

-

Protocol: "Click" Stability Assay

To ensure the alkyne remains reactive after storage or synthesis.

-

Reagent: Prepare 100 µM Peptide-Alkyne in PBS (pH 7.4).

-

Probe: Add 200 µM Azide-Fluorophore (e.g., Azide-Alexa488).

-

Catalyst: Add premixed Cu(I) complex (1 mM CuSO4 + 5 mM THPTA + 5 mM Sodium Ascorbate).

-

Kinetics: Monitor fluorescence increase (or HPLC peak shift) at T=0, 10, 30, 60 min.

-

Pass Criteria: >95% conversion to triazole within 60 mins confirms the alkyne was not degraded to a ketone or internal alkyne during prior handling.

Summary Data Tables

Table 1: Stability Profile Comparison

| Parameter | L-Propargylglycine (Pra) | L-Homopropargylglycine (Hpg) |

| SPPS Racemization Risk | High (Requires DIC/Oxyma) | Low (Standard protocols) |

| Metabolic Incorporation | Requires NLL-MetRS mutant | Spontaneous (Met surrogate) |

| Cellular Toxicity | High (PLP-enzyme inhibitor) | Low / Negligible |

| Storage Stability | High (-20°C, Desiccated) | High (-20°C, Desiccated) |

| Acid Stability (TFA) | Stable (Use TIS scavenger) | Stable (Use TIS scavenger) |

| Oxidation Resistance | High | Moderate (Thioether-free, but alkyne can oxidize) |

References

-

Synthesis and Stability of Hpg: Dong, S., et al. (2008). Convenient syntheses of homopropargylglycine. Journal of Peptide Science.[3] [Link]

-

Racemization in SPPS: Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[3] [Link]

-

Metabolic Toxicity of Pra: Abeles, R. H., & Walsh, C. T. (1973). Acetylenic enzyme inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo, by propargylglycine. Journal of the American Chemical Society. [Link]

-

Cysteine Reactivity (DUBs): Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

-

Metabolic Incorporation of Hpg: Beatty, K. E., et al. (2006). Fluorescence imaging of cellular proteins synthesized in bronchiolar epithelial cells during oxidant stress. ChemBioChem. [Link]

Sources

Comparative Technical Guide: 2-Aminohept-5-ynoic Acid vs. Propargylglycine

Executive Summary

This technical guide delineates the structural, mechanistic, and functional distinctions between 2-Aminohept-5-ynoic acid and Propargylglycine (PAG) . While both are non-canonical, alkynyl amino acids, they serve fundamentally different roles in chemical biology and drug discovery.

-

Propargylglycine (PAG) is a terminal alkyne (5-carbon chain) primarily utilized as a suicide inhibitor of cystathionine

-lyase (CSE), a key enzyme in hydrogen sulfide ( -

2-Aminohept-5-ynoic acid is an internal alkyne (7-carbon chain) engineered as a methionine surrogate . Its internal triple bond isosterically mimics the thioether moiety of methionine, allowing for metabolic incorporation into proteins with minimal structural perturbation, often used in structural biology and protein engineering.

Part 1: Structural & Physicochemical Profiling

The divergent applications of these two compounds stem directly from their side-chain topology—specifically the position of the alkyne functionality (terminal vs. internal) and the chain length.

Chemical Structure Analysis[1]

| Feature | Propargylglycine (PAG) | 2-Aminohept-5-ynoic Acid |

| IUPAC Name | 2-Amino-4-pentynoic acid | 2-Aminohept-5-ynoic acid |

| Common Abbreviation | PAG / Pra | AHA-7 (Contextual) |

| Formula | ||

| Molecular Weight | 113.11 g/mol | 141.17 g/mol |

| Alkyne Type | Terminal ( | Internal ( |

| Side Chain Length | Short (Propargyl group) | Long (Pentynyl-like) |

| Natural Analogue | Alanine / Cysteine / Glycine | Methionine (Isostere) |

| Electronic Character | High electron density at terminus; acidic proton ( | Electron-rich internal bond; sterically resembles thioether. |

Structural Visualization

The following diagram illustrates the structural relationship between these compounds and their canonical counterparts.

Figure 1: Functional divergence based on structural topology. PAG targets PLP-enzymes, while 2-Aminohept-5-ynoic acid mimics Methionine for protein incorporation.

Part 2: Propargylglycine (PAG) – The Suicide Inhibitor

Mechanism of Action

PAG is the "gold standard" inhibitor for Cystathionine

PAG acts as a mechanism-based inactivator (suicide inhibitor) . It hijacks the catalytic cycle of the Pyridoxal 5'-Phosphate (PLP) cofactor.

-

Schiff Base Formation: The amino group of PAG forms an external aldimine with the PLP cofactor in the CSE active site.

-

Proton Abstraction: The enzyme abstracts the

-proton, initiating the catalytic cycle. -

Reactive Allene Formation: Instead of normal elimination, the terminal alkyne rearranges into a highly reactive allene species.

-

Covalent Capture: An active site nucleophile (typically a Tyrosine or Lysine residue) attacks the electrophilic allene, covalently modifying the enzyme and irreversibly inhibiting it.

Experimental Application: Inhibition

Researchers use PAG to study the physiological role of

-

Dosage: Typically 10–50 mg/kg (in vivo) or 1–10 mM (in vitro).

-

Selectivity: While potent against CSE, PAG can show off-target effects on other PLP-dependent enzymes like Alanine Transaminase (ALT) or Methionine

-lyase (MGL) at high concentrations.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Figure 2: Mechanism-based inactivation of CSE by Propargylglycine.

Part 3: 2-Aminohept-5-ynoic Acid – The Methionine Surrogate

Mechanism of Action: Isosteric Mimicry

Unlike PAG, 2-Aminohept-5-ynoic acid is rarely used as an inhibitor. Its primary utility lies in protein engineering and structural biology .

-

Methionine Isostere: The internal alkyne unit (

) mimics the geometry and electron density of the thioether unit ( -

MetRS Recognition: The wild-type Methionyl-tRNA Synthetase (MetRS) can charge

with 2-Aminohept-5-ynoic acid, allowing it to be translationally incorporated into proteins in place of methionine. -

Utility:

-

NMR Studies: The alkyne provides a unique handle for NMR studies without the oxidation sensitivity of the sulfur atom in methionine.

-

Redox Stability: Replaces the oxidation-prone Methionine with a redox-stable alkyne, stabilizing proteins against oxidative stress.

-

Click Chemistry (Restricted): While internal alkynes are less reactive than terminal ones, they can participate in specific cycloadditions or serve as "silent" tags that do not interfere with standard surface cysteines.

-

Comparison of Side Chains

-

Methionine:

-

2-Aminohept-5-ynoic:

-

Note: The linear geometry of the alkyne approximates the C-S-C bond angle and length sufficiently for enzyme binding.

Part 4: Experimental Protocols

Protocol A: CSE Inhibition Assay using PAG

Objective: Determine the

-

Reagent Preparation:

-

Buffer: 100 mM HEPES (pH 7.4), 10

M PLP. -

Substrate: 2 mM L-Cystathionine.

-

Detection: Lead Acetate (Pb(OAc)2) or Methylene Blue method for

detection.

-

-

Incubation:

-

Incubate purified CSE (100 nM) with varying concentrations of PAG (0.1

M – 1 mM) for 20 minutes at 37°C. Note: Pre-incubation is critical for suicide inhibitors to allow covalent modification.

-

-

Reaction Initiation:

-

Add L-Cystathionine (2 mM) to initiate the reaction.

-

-

Measurement:

-

Monitor absorbance at 670 nm (Methylene Blue) or 390 nm (Lead Sulfide formation) after 30 minutes.

-

-

Analysis:

-

Plot % Activity vs. log[PAG]. Calculate

.

-

Protocol B: Metabolic Incorporation of 2-Aminohept-5-ynoic Acid

Objective: Incorporate the Met-analogue into a target protein (e.g., GFP) using a Met-auxotrophic E. coli strain.

-

Strain Selection: Use a Met-auxotroph strain (e.g., E. coli B834(DE3)).

-

Growth Phase:

-

Grow cells in M9 minimal medium supplemented with all amino acids (40

g/mL) including L-Methionine. -

Grow to

.

-

-

Depletion Phase:

-

Pellet cells and wash 2x with M9 medium (no Met).

-

Resuspend in M9 medium containing all amino acids except Methionine .

-

Incubate for 30 min at 37°C to deplete intracellular Met stores.

-

-

Induction & Incorporation:

-

Add 2-Aminohept-5-ynoic acid (final conc. 0.5 mM – 1 mM).

-

Induce expression (e.g., IPTG 1 mM).

-

Incubate for 4–6 hours.

-

-

Validation:

-

Purify protein.

-

Verify incorporation via Intact Mass Spectrometry (Mass shift: Difference between Met and Analogue is approx -5 Da; Met=149.2, AHA=141.17.

Da mass reduction per Met residue).

-

References

-

Steegborn, C., et al. (1999).

-Lyase." Journal of Biological Chemistry. Link -

Sun, Q., et al. (2019).

-lyase by propargylglycine." Communications Biology. Link -

Budisa, N., et al. (2004). "Bioincorporation of telluromethionine into proteins: a promising new approach for X-ray structure analysis of proteins." Journal of Molecular Biology. (Context on Met analogues). Link

-

Van Hest, J.C.M., et al. (2000). "Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo." Journal of the American Chemical Society. Link

-

ChemicalBook. (2024). "(S)-2-Aminohex-5-ynoic acid Properties and Structure." Link

Sources

Decoding the Biosynthetic Pathways of Alkynyl Amino Acids: A Technical Guide on 2-Aminohept-5-ynoic Acid Analogs

Executive Summary

Alkynyl amino acids represent a rare and highly valuable class of non-canonical amino acids (ncAAs). Because the alkyne moiety is largely absent from canonical biological systems, it serves as an ideal bioorthogonal handle for chemical biology applications. This whitepaper provides an in-depth technical analysis of the biosynthetic pathways responsible for generating 2-aminohept-5-ynoic acid (an internal alkyne) and its structural analogs, such as 2-aminohept-6-ynoic acid and L-propargylglycine (terminal alkynes). By deconstructing the enzymatic mechanisms and providing self-validating experimental protocols, this guide serves as a foundational resource for researchers in protein engineering, synthetic biology, and drug development.

Structural Taxonomy & Chemical Biology Applications

The position of the triple bond within the aliphatic chain of the amino acid dictates both its biosynthetic origin and its downstream chemical utility:

-

Terminal Alkynes (e.g., 2-Aminohept-6-ynoic acid, L-Propargylglycine): These analogs are highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). They are typically synthesized in nature via elimination reactions.

-

Internal Alkynes (e.g., 2-Aminohept-5-ynoic acid): Featuring a triple bond at the C5 position, this 7-carbon amino acid is sterically shielded. It is uniquely suited for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which preferentially reacts with internal alkynes to form 1,5-disubstituted triazoles. Internal alkynes are generally biosynthesized via sequential desaturation.

Enzymatic Paradigms for Alkyne Installation

Nature employs two distinct evolutionary logic gates to install triple bonds into aliphatic chains. The divergence depends on whether the substrate is a free amino acid or an acyl-carrier protein (ACP)-bound intermediate .

Fig 3: Logical divergence of alkyne biosynthesis paradigms in natural product pathways.

The PLP-Dependent -Elimination Pathway (Terminal Analogs)

The biosynthesis of terminal alkyne amino acids was definitively mapped in Streptomyces cattleya via the BesBCD enzyme cascade . To generate terminal analogs like 2-aminohept-6-ynoic acid, homologous pathways operate on elongated precursors. The core mechanism involves:

-

Halogenation: A non-heme Fe(II)/

-ketoglutarate-dependent halogenase (BesD) chlorinates the unactivated carbon. -

Oxidative Cleavage: BesC catalyzes an unusual C-C bond cleavage to yield a vinyl chloride intermediate.

-

Isomerization & Elimination: BesB, a Pyridoxal-5'-phosphate (PLP)-dependent lyase, catalyzes the

-elimination of the chloride ion. Through a transient allene intermediate, the terminal alkyne is formed.

Fig 1: Enzymatic cascade for terminal alkyne amino acid biosynthesis via the BesBCD pathway.

The Non-Heme Diiron Desaturase Pathway (Internal Analogs)

For internal alkynes like 2-aminohept-5-ynoic acid , the biosynthetic logic shifts to the fatty acid/polyketide paradigm. Enzymes homologous to JamB (a membrane-bound bifunctional desaturase/acetylenase) act on ACP-bound precursors. These enzymes utilize a diiron center to catalyze two sequential O

Quantitative Substrate Profiling

To successfully engineer these pathways, one must understand the kinetic and mechanistic constraints of the alkyne-forming enzymes.

Table 1: Kinetic and Mechanistic Profiling of Alkyne-Forming Enzymes

| Enzyme System | Pathway Class | Representative Substrate | Product | Catalytic Mechanism | Key Cofactors |

| BesB | Amino Acid | 4-Cl-L-allylglycine | L-Propargylglycine (Terminal) | PLP | |

| JamB | Polyketide | 5-Hexenoyl-ACP | 5-Hexynoyl-ACP (Terminal) | Sequential dehydrogenation | Non-heme Fe, O |

| TtuB | Fatty Acid | 9-Decenoyl-ACP | 9-Decynoyl-ACP (Terminal) | Bifunctional desaturation | Non-heme Fe, O |

| Crep | Fatty Acid | Oleic Acid | Crepenynic Acid (Internal) | Non-heme Fe, O |

Validated Experimental Methodologies

In Vitro Reconstitution & Mechanistic Validation of BesB

Rationale: To validate the PLP-dependent

-

Protein Preparation: Express BesB in E. coli BL21(DE3) and purify via Ni-NTA chromatography. Causality: Purification removes endogenous E. coli PLP-enzymes that cause background transamination, ensuring specific lyase activity.

-

Reaction Assembly: Combine 10 µM purified BesB, 50 µM PLP, and 1 mM 4-chloro-L-allylglycine in 50 mM HEPES buffer (pH 7.5). Causality: PLP binds non-covalently and often dissociates during purification. Supplementing excess PLP ensures the active site remains saturated.

-

Self-Validation via Isotope Tracking: Run a parallel reaction in D

O. Causality: Tracking deuterium incorporation at the C -

Analysis: Quench with 1% formic acid after 30 minutes. Analyze via LC-QTOF MS for the specific mass shift (e.g., L-Pra m/z = 114.0550).

In Vivo Genetic Incorporation via Amber Suppression

Rationale: To site-specifically incorporate 2-aminohept-6-ynoic acid or 2-aminohept-5-ynoic acid into a reporter protein for downstream Click labeling using engineered Pyrrolysyl-tRNA synthetase (PylRS) .

Fig 2: Experimental workflow for the genetic incorporation of alkynyl amino acids into proteins.

-

Plasmid Co-transformation: Transform E. coli with a pEVOL vector containing an engineered PylRS/tRNA

pair (optimized for smaller aliphatic side chains) and a pET vector containing a GFP reporter with an amber codon (TAG) at position 150. -

Cultivation & Offset Induction: Grow cells in LB medium. At OD

= 0.6, add 2 mM of the alkynyl amino acid analog. Wait 30 minutes, then induce with 1 mM IPTG. Causality: Engineered PylRS variants often exhibit lower catalytic efficiency ( -

Self-Validation Check (Critical): Always run a parallel negative control culture where the alkynyl amino acid is omitted. If the engineered PylRS is truly orthogonal, the negative control will yield only truncated GFP. Any full-length fluorescence in the negative control indicates background misincorporation, invalidating the system's orthogonality.

-

Click Labeling: React the purified protein with an azide-fluorophore. Use CuAAC (CuSO

, THPTA, sodium ascorbate) for terminal alkynes like 2-aminohept-6-ynoic acid. Use RuAAC (Cp*RuCl(PPh

References

-

Marchand, J. A., et al. "Discovery of a pathway for terminal-alkyne amino acid biosynthesis." Nature 567, 420–424 (2019). URL: [Link]

-

Zhu, F., et al. "Biosynthesis of alkyne-containing natural products." RSC Chemical Biology 2, 166-180 (2021). URL: [Link]

-

Chen, W.-N., et al. "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains." International Journal of Molecular Sciences 22(20), 11186 (2021). URL: [Link]

An In-depth Technical Guide to the Stereochemistry of L-2-Aminohept-5-ynoic Acid Isomers

Abstract

Non-proteinogenic amino acids (NPAAs) are increasingly vital in drug discovery and development, offering novel side chains and stereochemical arrangements that can enhance the therapeutic profiles of peptide-based drug candidates.[1] L-2-Aminohept-5-ynoic acid, a non-coded amino acid, presents a unique combination of a chiral center and a reactive alkyne moiety, making it a valuable building block for peptidomimetics and bioconjugation applications. This guide provides a comprehensive technical overview of the stereochemistry of L-2-aminohept-5-ynoic acid isomers, intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances of its stereoisomers, present detailed protocols for their analytical separation and characterization, and discuss the causal reasoning behind these experimental choices, ensuring a self-validating system for scientific integrity.

Introduction to L-2-Aminohept-5-ynoic Acid and its Stereochemical Significance

L-2-Aminohept-5-ynoic acid is a seven-carbon alpha-amino acid with a terminal alkyne group at the 5-position. Its structure consists of a chiral alpha-carbon (C2), an amino group, a carboxylic acid group, and a hept-5-ynyl side chain. The presence of the chiral center at C2 means that the molecule can exist as two enantiomers: L-2-aminohept-5-ynoic acid and D-2-aminohept-5-ynoic acid.

The stereochemistry of amino acids is fundamental to their biological function.[2] In nature, the vast majority of proteinogenic amino acids are of the L-configuration.[3] The incorporation of non-proteinogenic amino acids like D-isomers or other NPAAs into peptides can confer resistance to enzymatic degradation, improve bioavailability, and modulate biological activity.[1][4] The alkyne functionality in L-2-aminohept-5-ynoic acid further enhances its utility, enabling "click" chemistry reactions for applications such as drug delivery, protein labeling, and the creation of novel biomaterials.[5] Therefore, a thorough understanding and robust analytical control of the stereochemistry of L-2-aminohept-5-ynoic acid are paramount for its effective application in research and development.

Defining the Stereoisomers: L- and D- Configuration

The designation of "L" and "D" for amino acids is based on their relationship to the enantiomers of glyceraldehyde.[2] For L-2-aminohept-5-ynoic acid, the "L" configuration at the alpha-carbon corresponds to the (S) configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. Conversely, the "D" enantiomer corresponds to the (R) configuration.

-

L-2-Aminohept-5-ynoic acid ((S)-2-aminohept-5-ynoic acid)

-

D-2-Aminohept-5-ynoic acid ((R)-2-aminohept-5-ynoic acid)

It is crucial to experimentally verify the stereochemical configuration of a synthesized or purchased batch of 2-aminohept-5-ynoic acid to ensure the desired biological or chemical outcome.

Analytical Methodologies for Stereochemical Characterization

The separation and identification of enantiomers require chiral recognition. Several analytical techniques are available for this purpose, with chiral chromatography being the most prevalent and powerful method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective separation of amino acids.[4][6] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

2.1.1. Selection of Chiral Stationary Phases (CSPs)

The choice of CSP is critical and depends on the structure of the analyte. For amino acids like 2-aminohept-5-ynoic acid, several types of CSPs have proven effective for separating enantiomers of similar molecules:[4][6]

-

Cinchona Alkaloid-Derived Zwitterionic CSPs: These phases, such as CHIRALPAK ZWIX(+), operate based on synergistic double ion-pairing interactions, hydrogen bonding, and van der Waals forces.[7] They are particularly effective for the separation of free amino acids.

-

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T and T2 are versatile and can operate in various mobile phase modes (reversed-phase, polar organic, polar ionic).[6][8] They offer broad selectivity for a wide range of chiral compounds, including amino acids.

-

Crown Ether CSPs: These are specifically designed for the separation of primary amines and are highly effective for amino acid enantiomers.

-

Ligand Exchange CSPs: These phases involve the formation of transient diastereomeric metal complexes with the amino acid enantiomers.

2.1.2. Experimental Protocol: Chiral HPLC Separation of 2-Aminohept-5-ynoic Acid Enantiomers

This protocol provides a starting point for method development. Optimization will be necessary based on the specific CSP and instrumentation used.

Objective: To resolve the L- and D-enantiomers of 2-aminohept-5-ynoic acid.

Materials:

-

2-Aminohept-5-ynoic acid sample (racemic or enantiomerically enriched)

-

HPLC-grade methanol, acetonitrile, water

-

Formic acid, diethylamine (for mobile phase modification)

-

Chiral HPLC column (e.g., CHIRALPAK ZWIX(+) or CHIROBIOTIC T2)

-

HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

Procedure:

-

Sample Preparation: Dissolve a small amount of 2-aminohept-5-ynoic acid in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Mobile Phase Preparation:

-

For Zwitterionic CSPs: A typical mobile phase consists of methanol with small amounts of additives to control the ionic interactions.[7] For example, methanol/water/formic acid/diethylamine (e.g., 98/2/0.1/0.1 v/v/v/v).

-

For Glycopeptide CSPs: A polar organic mode can be effective.[4] A starting mobile phase could be acetonitrile/methanol/acetic acid/triethylamine (e.g., 90/10/0.3/0.2 v/v/v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 5 µL

-

Detection: UV at 210 nm or ELSD.

-

-

Data Analysis:

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the sample of interest to determine the enantiomeric ratio.

-

The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

-

Causality Behind Experimental Choices: The use of polar organic or zwitterionic-supporting mobile phases is crucial for maintaining the necessary ionic state of both the analyte and the CSP, which is the basis for chiral recognition.[7] The additives (acids and bases) modulate the retention and selectivity by influencing these ionic interactions.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of amino acids, chiral GC-MS offers excellent resolution and sensitivity. This technique requires derivatization of the amino acid to make it amenable to gas chromatography.

2.2.1. Derivatization

The amino and carboxylic acid groups must be derivatized to increase volatility. A common approach is to create N-pentafluoropropionyl amino acid isopropyl esters.

2.2.2. Experimental Protocol: Chiral GC-MS Analysis

Objective: To determine the enantiomeric composition of 2-aminohept-5-ynoic acid via GC-MS.

Materials:

-

2-Aminohept-5-ynoic acid sample

-

Isopropanol / 4 M HCl

-

Pentafluoropropionic anhydride (PFPA) / Dichloromethane

-

Chiral GC column (e.g., Chirasil-L-Val)

-

GC-MS system

Procedure:

-

Derivatization:

-

Esterification: Heat the dried amino acid sample in isopropanol / 4 M HCl at 110 °C for 1 hour. Evaporate the reagent under a stream of nitrogen.

-

Acylation: Add a solution of PFPA in dichloromethane and heat at 110 °C for 20 minutes. Evaporate the reagent.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane).

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized enantiomers based on their mass spectra and retention times.

-

Quantify the enantiomers using the integrated peak areas from the total ion chromatogram.

-

Trustworthiness of the Protocol: This two-step derivatization is a well-established and robust method for the analysis of amino acid enantiomers by GC-MS, as demonstrated in studies of non-proteinogenic amino acids in various matrices.[9][10]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from stereochemical analyses should be presented in a structured format.

Table 1: Hypothetical Chiral HPLC Separation Data for 2-Aminohept-5-ynoic Acid Enantiomers

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| D-isomer | 8.5 | 150,000 | 98.0 |

| L-isomer | 10.2 | 7,350,000 |

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and mobile phase used.

Visualization of Concepts and Workflows

Stereoisomers of 2-Aminohept-5-ynoic Acid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino Acid Stereochemistry [aris.gusc.lv]

- 3. Stereochemistry [cryst.bbk.ac.uk]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. (S)-2-AMINOHEX-5-YNOIC ACID CAS#: 98891-36-2 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chiraltech.com [chiraltech.com]

- 8. agilent.com [agilent.com]

- 9. Determination and stereochemistry of proteinogenic and non-proteinogenic amino acids in Saudi Arabian date fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination and stereochemistry of proteinogenic and non-proteinogenic amino acids in Saudi Arabian date fruits - ProQuest [proquest.com]

Engineering the Proteome: Applications of Long-Chain Alkyne Amino Acids in Chemical Biology

Executive Summary

The intersection of synthetic chemistry and molecular biology has birthed a transformative toolkit for interrogating cellular dynamics: bioorthogonal non-canonical amino acids (ncAAs). Among these, long-chain alkyne amino acids (e.g.,

The Molecular Rationale: Why Chain Length Dictates Reactivity

In bioorthogonal chemistry, the physical microenvironment of the reactive handle is as important as its intrinsic chemical kinetics. Short-chain alkyne amino acids (such as propargylglycine) frequently bury into the hydrophobic core of folded proteins. This sequestration within the protein's hydration shell severely restricts solvent accessibility, dampening the second-order rate constant (

Long-chain alkyne amino acids solve this through steric projection . The extended aliphatic linker acts as a physical spacer, projecting the terminal alkyne into the bulk solvent. This structural feature serves two causal functions:

-

Enhanced aaRS Substrate Recognition: The larger surface area of long-chain alkynes like butynylK enhances van der Waals interactions within the binding pocket of orthogonal aminoacyl-tRNA synthetases (aaRS), specifically the pyrrolysyl-tRNA synthetase (PylRS), leading to higher incorporation yields[1].

-

Catalyst Accommodation: The extended chain prevents steric clash between the protein backbone and bulky transition-metal catalyst complexes (such as Palladium), enabling novel cross-coupling reactions that are physically impossible with short-chain variants[1].

Core Applications in Chemical Biology

Palladium-Mediated Cross-Coupling on Live Cells

While the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the historical gold standard for bioorthogonal labeling, the requisite copper catalysts generate reactive oxygen species (ROS) that induce severe cytotoxicity in live mammalian cells.

Long-chain alkynes uniquely enable Palladium-mediated Sonogashira cross-coupling under physiological conditions. Because the terminal alkyne is projected away from the protein surface, biocompatible Palladium complexes (e.g., Pd-ADHP) can successfully coordinate with the alkyne to form stable C-C bonds with aryl-iodide probes[1]. This eliminates copper toxicity while maintaining rapid reaction kinetics on the surface of live cells.

Profiling Protein Lipidation via Metabolic Labeling

Beyond site-specific incorporation, long-chain alkyne amino acids and fatty acid analogs serve as structural mimics for post-translational lipid modifications (e.g., N-myristoylation, S-palmitoylation). Through Bioorthogonal Non-Canonical Amino-Acid Tagging (BONCAT), these probes are metabolically incorporated into newly synthesized proteins by the native cellular machinery[2]. The terminal alkyne then serves as a chemical handle to pull down, enrich, and map the "lipodome" via mass spectrometry, revealing critical insights into membrane trafficking and pathogenic virulence mechanisms[2].

Figure 1: Workflow for site-specific incorporation and bioorthogonal labeling of alkyne amino acids.

Quantitative Performance Metrics

To demonstrate the causal relationship between chain length and experimental success, the table below summarizes the kinetic and yield advantages of the long-chain alkyne butynylK compared to shorter variants and negative controls during Pd-mediated PEGylation[1].

| Amino Acid Probe | Chain Characteristic | Expression Yield (mg/L) | Pd-Coupling Yield | Reaction Kinetics ( |

| ButynylK | Long-chain alkyne | 3.8 | 73% | 5.2 M |

| PocK | Short-chain alkyne | < 3.8 | 30% | Sterically hindered |

| BocK | No alkyne (Control) | High | 0% | N/A |

Standardized Experimental Workflows

The following protocols are designed as self-validating systems , ensuring that researchers can definitively isolate the variable of interest without confounding background noise.

Protocol A: Site-Specific Incorporation via Amber Suppression

Objective: Genetically encode a long-chain alkyne (butynylK) into a target protein without global proteomic perturbation.

-

Plasmid Co-transfection: Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the target protein harboring a site-directed UAG nonsense mutation, and a second plasmid encoding the wild-type Methanosarcina mazei PylRS/tRNA

orthogonal pair. -

UAA Supplementation: Supplement the culture medium with 1 mM

-butynyloxycarbonyllysine (butynylK). Causality: 1 mM provides optimal stoichiometric pressure to drive the PylRS binding pocket equilibrium without inducing osmotic stress or cellular toxicity. -

Expression & Harvest: Incubate for 48 hours. Harvest and lyse cells using a non-denaturing buffer (e.g., RIPA) to preserve native protein folding, which is critical for downstream surface accessibility.

-

Self-Validation (The "Drop-Out" Control): Run a parallel expression strictly omitting butynylK. Logic: If the orthogonal translation system is truly leak-proof, translation will terminate at the UAG codon. Western blot analysis must show zero full-length protein in this lane, validating that all full-length proteins in the experimental lane successfully incorporated the long-chain alkyne[1].

Protocol B: Live-Cell Palladium-Mediated Cross-Coupling

Objective: Covalently attach a biophysical probe to the alkyne-encoded protein under physiological conditions.

-

Catalyst Preparation: Pre-mix a biocompatible Palladium source (e.g., Pd(NO

) -

Probe Introduction: Add 100 equivalents of an aryl-iodide functionalized probe (e.g., Iodo-PEG 5kDa or Iodo-Fluorophore) directly to the live cell culture.

-

Cross-Coupling Reaction: Introduce 1 mM of the Pd-complex to the cells. Incubate at 37°C for 30 minutes. Causality: The extended aliphatic chain of butynylK projects the alkyne beyond the protein's hydration shell, allowing the bulky Pd-complex to access the triple bond and catalyze the Sonogashira-type C-C bond formation.

-

Self-Validation (Chemoselectivity Check): Quench the reaction with 0.5% 3-mercaptopropanoic acid. Analyze the lysate via SDS-PAGE gel shift assay. Logic: Successful PEGylation will cause a distinct, quantifiable upward shift in molecular weight. A parallel reaction utilizing a BocK-encoded protein (which lacks the alkyne handle) must show 0% gel shift, definitively proving that the Palladium catalyst does not cross-react with native canonical amino acids[1].

Figure 2: Mechanistic divergence of long-chain alkynes via CuAAC or Pd-mediated cross-coupling.

Biosynthetic Horizons: De Novo Generation

Historically, all long-chain alkyne amino acids had to be synthesized exogenously and fed to cell cultures. However, the paradigm is shifting. Recent discoveries have elucidated an endogenous biosynthetic pathway in Streptomyces cattleya that produces the terminal-alkyne amino acid

References

- Source: nih.

- Source: nih.

- Source: nih.

Sources

Methodological & Application

Application Note: Advanced Protocol for the Incorporation of 2-Aminohept-5-ynoic Acid into Recombinant Proteins

Introduction & Scientific Rationale

The site-specific and residue-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering. While terminal alkyne-containing amino acids like L-homopropargylglycine (HPG) are widely used for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1], they often perturb the local hydrophobic packing of folded proteins.

2-Aminohept-5-ynoic acid (CAS 1567123-00-5)[2] represents a next-generation solution. As a 7-carbon amino acid featuring an internal alkyne, it acts as a near-perfect structural isostere for L-methionine. Calculated equipotential surfaces demonstrate that the electron density and polarizability of the internal triple bond (-C≡C-CH₃) precisely mimic the thioether bond (-S-CH₃) of methionine[3]. This minimizes structural destabilization in the target protein[4]. Furthermore, the internal alkyne provides orthogonal reactivity: it is inert to standard CuAAC but highly reactive in Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and it serves as an excellent Raman scattering probe in the cell-silent region (2100–2200 cm⁻¹).

Physicochemical Profiling

To understand why 2-Aminohept-5-ynoic acid is selected over other methionine surrogates, we must compare their structural and kinetic profiles. The endogenous Methionyl-tRNA Synthetase (MetRS) exhibits promiscuity, allowing it to activate analogs that fit within its hydrophobic binding pocket[5].

Table 1: Comparison of Methionine and Alkyne-Containing Surrogates

| Amino Acid | Side Chain Structure | MetRS Activation | Bioorthogonal Reactivity | Primary Application | Mass Shift (vs Met) |

| L-Methionine | -CH₂-CH₂-S-CH₃ | Native (Highest) | None | Native translation | 0 Da |

| L-HPG | -CH₂-CH₂-C≡CH | Moderate | CuAAC (Terminal) | Click labeling / Imaging | -22.07 Da |

| 2-Aminohept-5-ynoic acid | -CH₂-CH₂-C≡C-CH₃ | High (Isostere) | RuAAC (Internal) / Raman | Structural mimicry, Raman | -8.04 Da |

Note: The molecular weight of 2-Aminohept-5-ynoic acid is 141.17 g/mol [2], resulting in an exact mass decrease of 8.04 Da per incorporated residue compared to native methionine (149.21 g/mol ).

Incorporation Strategies & Mechanism

There are two primary pathways to incorporate 2-Aminohept-5-ynoic acid into proteins. For global replacement, Methionine Auxotrophy is used. For single-site labeling, Amber Suppression via an engineered Pyrrolysyl-tRNA synthetase (PylRS) is required[6]. This protocol focuses on the highly efficient auxotrophy method, leveraging the natural promiscuity of E. coli MetRS.

Fig 1: Mechanism of MetRS-catalyzed tRNA loading and ribosomal incorporation of the ncAA.

Step-by-Step Methodology: Residue-Specific Incorporation

Expertise & Causality Note: Native MetRS has a significantly higher

Phase 1: Preparation of SelenoMet/Dropout Media

-

Prepare 1L of M9 Minimal Medium supplemented with 1 mM MgSO₄, 0.1 mM CaCl₂, and 0.4% glucose.

-

Add a standard 19-amino-acid dropout mixture (50 mg/L of each canonical amino acid, strictly omitting L-methionine ).

-

Filter sterilize (0.22 µm) and store at 4°C.

Phase 2: Cell Culture and Methionine Depletion

-

Transform your expression plasmid (e.g., pET vector) into a methionine auxotroph strain, such as E. coli B834(DE3) or CAG18491.

-

Inoculate a primary culture in LB medium and grow overnight at 37°C.

-

Inoculate the main culture in M9 medium supplemented with 0.3 mM L-Methionine (to support initial biomass accumulation).

-

Grow at 37°C, 250 RPM, until the OD₆₀₀ reaches exactly 0.8.

-

The Depletion Wash (Critical Step): Pellet the cells by centrifugation (4,000 × g, 10 min, 4°C). Discard the supernatant. Gently resuspend the pellet in 100 mL of cold, sterile M9 salts (no amino acids). Repeat this wash step a second time to ensure absolute removal of residual methionine.

Fig 2: Residue-specific incorporation workflow via methionine auxotrophy and depletion.

Phase 3: ncAA Incorporation and Expression

-

Resuspend the washed cell pellet in the original volume of 19-amino-acid dropout M9 medium.

-

Add 1 mM 2-Aminohept-5-ynoic acid (dissolved in water or dilute NaOH, pH adjusted to 7.4).

-

Incubate the culture at 37°C for 30 minutes. Causality: This "starvation recovery" window allows the intracellular MetRS to activate the ncAA and fully charge the tRNA(Met) pool before transcription is induced.

-

Induce protein expression by adding 1 mM IPTG.

-

Shift temperature to 30°C and express for 4–6 hours.

-

Harvest cells by centrifugation and proceed to standard Ni-NTA or specific affinity purification.

Self-Validating Analytical Workflows

A robust protocol must be self-validating. To confirm the successful incorporation of 2-Aminohept-5-ynoic acid, perform the following two assays:

A. Intact Mass Spectrometry (ESI-TOF) Analyze the purified protein via LC-MS. Because 2-Aminohept-5-ynoic acid (141.17 g/mol ) replaces Methionine (149.21 g/mol ), you must observe a mass shift of -8.04 Da multiplied by the number of methionine residues in your target protein. The absence of the wild-type mass peak validates the efficiency of the depletion step.

B. RuAAC Conjugation Assay Unlike terminal alkynes, internal alkynes will fail to react under standard CuAAC conditions. To validate the bioorthogonal handle:

-

Incubate 10 µM of the modified protein with 50 µM of an azide-fluorophore (e.g., TAMRA-azide).

-

Add 2 mol% of the Ruthenium catalyst Cp*RuCl(PPh₃)₂ in a buffered aqueous/organic mixture (e.g., PBS/DMF).

-

Incubate at room temperature for 2 hours.

-

Run on SDS-PAGE and image under fluorescence. A fluorescent band confirms the presence of the active internal alkyne.

References

-

Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. [Link]

-

Efficient incorporation of unsaturated methionine analogues into proteins in vivo. Research portal Eindhoven University of Technology. [Link]

-

Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. MDPI. [Link]

-

Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS.[Link]

Sources

Fmoc-2-Aminohept-5-ynoic acid solid phase peptide synthesis (SPPS)

An In-depth Technical Guide to the Solid-Phase Synthesis and Application of Peptides Containing Fmoc-2-Aminohept-5-ynoic Acid

Authored by: A Senior Application Scientist

Introduction: Expanding the Chemical Toolbox of Peptides

The field of peptide-based therapeutics and chemical biology has been revolutionized by the ability to incorporate non-canonical amino acids (ncAAs) into peptide sequences.[1][] This strategic modification allows for the enhancement of pharmacokinetic profiles, the introduction of novel functionalities, and the precise control over peptide structure and activity.[3] Among the most powerful ncAAs are those bearing bioorthogonal handles, such as azides and alkynes.

Fmoc-2-Aminohept-5-ynoic acid is a particularly valuable building block that introduces an internal alkyne moiety into a peptide chain. This functionality serves as a versatile handle for post-synthetic modification via highly efficient and specific "click chemistry" reactions.[4][5] The stability of the alkyne group to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) makes it an ideal component for creating peptides designed for subsequent conjugation to reporter molecules, polymers, other biomolecules, or for constructing complex architectures like stapled and cyclic peptides.[5][6]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2-Aminohept-5-ynoic acid into peptides using Fmoc/tBu SPPS and the subsequent application of the alkyne handle in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Methodology

The synthesis relies on the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of a peptide chain on an insoluble resin support.[3] The core of the strategy is the use of two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (e.g., t-Butyl, Trityl) for permanent protection of reactive amino acid side chains.[7][8]

The synthesis cycle involves two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[9]

-

Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-2-Aminohept-5-ynoic acid, is activated and coupled to the newly exposed amine, forming a new peptide bond.[10]

This cycle is repeated until the desired peptide sequence is assembled. The alkyne side chain of 2-Aminohept-5-ynoic acid is chemically inert to the conditions of the SPPS cycles.[6] Following chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[11]

The resulting alkyne-containing peptide is a versatile intermediate ready for highly specific conjugation reactions.

Caption: Fmoc-2-Aminohept-5-ynoic Acid.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing 2-Aminohept-5-ynoic acid on a 0.1 mmol scale using a standard Wang resin, which yields a C-terminal carboxylic acid.

Materials and Reagents:

-

Fmoc-Wang Resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-2-Aminohept-5-ynoic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O)

-

Cold Diethyl Ether

Protocol Steps:

-

Resin Preparation and Swelling:

-

Place the Fmoc-Wang resin (0.1 mmol) in a fritted reaction vessel.

-

Wash the resin with DCM (3 x 10 mL for 1 min each).

-

Wash the resin with DMF (3 x 10 mL for 1 min each).

-

Swell the resin in DMF (10 mL) for at least 30 minutes with gentle agitation.[12]

-

-

Initial Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[13] This two-step process ensures complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling Cycle (General):

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 5 mL of DMF. Allow to pre-activate for 2-5 minutes. Rationale: HBTU, in the presence of a base, converts the carboxylic acid of the amino acid into a highly reactive OBt ester, facilitating rapid amide bond formation.[14]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For Fmoc-2-Aminohept-5-ynoic acid or other sterically hindered amino acids, extending the coupling time or performing a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.[10]

-

Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a small sample of beads. A blue color indicates incomplete coupling (free primary amines), while yellow/colorless indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

-

-

Iterative Synthesis:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the desired sequence.

-

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.

-

Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum for at least 1 hour.

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.[15][16] Rationale: The strong acid (TFA) cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups. Scavengers are critical to trap the highly reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[11][17]

-

Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin twice more with a small volume of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[10][16]

-

Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

-

Table 1: Recommended Cleavage Cocktails

| Cocktail Name | Composition | Recommended For |

| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Peptides without sensitive residues (Cys, Met, Trp).[11] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing Cys, Met, Trp, or multiple Arg residues.[11][16] |

Part 2: Downstream Bioconjugation via Click Chemistry

The alkyne-functionalized peptide is now ready for conjugation.

This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide) to the alkyne-peptide in solution. CuAAC is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[18]

Materials and Reagents:

-

Purified alkyne-containing peptide

-

Azide-functionalized molecule of interest

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Aqueous buffer (e.g., PBS) or a solvent system like tBuOH/H₂O

Procedure:

-

Dissolve the alkyne-peptide and the azide-molecule (1.2 equivalents) in a suitable solvent (e.g., 1:1 tBuOH/H₂O).

-

In a separate tube, prepare the catalyst solution. Add Sodium Ascorbate (5 equivalents) to a solution of CuSO₄ (0.1-0.5 equivalents) and TBTA (0.1-0.5 equivalents) in the same solvent. The solution should turn a faint yellow, indicating the reduction of Cu(II) to the active Cu(I) species. Rationale: Sodium ascorbate is a biocompatible reducing agent that maintains copper in its active Cu(I) oxidation state. The TBTA ligand protects the copper ion, enhances its catalytic activity, and prevents oxidative damage to the peptide.[19]

-

Add the catalyst solution to the peptide/azide mixture.

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within a few hours.[20]

-

Monitor the reaction progress by LC-MS.

-

Purify the resulting triazole-linked conjugate by RP-HPLC. If the conjugate is for biological applications, removal of residual copper may be necessary using a chelating resin.[21]

SPAAC is a metal-free click reaction, making it ideal for applications in living systems or where copper toxicity is a concern.[6][] The reaction is driven by the release of ring strain from a cyclooctyne derivative (e.g., DBCO, DIFO, BCN).[23]

Materials and Reagents:

-

Purified alkyne-containing peptide

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin)

-

Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent compatible with both reactants.

Procedure:

-

Dissolve the alkyne-peptide and the strained cyclooctyne reagent (1.5-2 equivalents) in the chosen solvent.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used and the concentrations.[24][25]

-

Monitor the reaction progress by LC-MS.

-

Purify the final conjugate by RP-HPLC or another appropriate method (e.g., size-exclusion chromatography).

Caption: Downstream bioconjugation pathways for alkyne-modified peptides.

Conclusion and Outlook

Fmoc-2-Aminohept-5-ynoic acid is a robust and versatile building block for modern peptide chemistry. Its seamless integration into standard Fmoc-SPPS protocols allows for the routine synthesis of peptides equipped with a powerful alkyne handle. The subsequent application of highly efficient click chemistry reactions like CuAAC and SPAAC opens the door to a vast array of applications, from the creation of precisely labeled molecular probes and peptide-drug conjugates to the development of novel biomaterials and macrocyclic therapeutics.[26][27] The protocols detailed herein provide a reliable framework for researchers to harness the power of this unique non-canonical amino acid in their scientific endeavors.

References

-

Punna, S., et al. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. Available at: [Link]

-

AAPPTec. Peptide cleavage from Wang resin. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

-

Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Wang, L., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]

-

Aapptec Peptides. (2020). Alkyne Containing Amino Acids. Available at: [Link]

-

He, Y., et al. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules. Available at: [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]

-

ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Available at: [Link]

-

Sun, H., et al. (2017). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. Chemical Communications. Available at: [Link]

-

Anaspec. Azide and Alkyne containing Amino Acids. Available at: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis. Available at: [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

-

Waser, M. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. Available at: [Link]

-

Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Analysis Protocols. Available at: [Link]

-

Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Available at: [Link]

-

Ciobanu, M., & Pourceau, G. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts. Available at: [Link]

-

Kovalová, A., et al. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]

-

van de Wiel, P. H., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. Available at: [Link]

-

Kim, Y., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Gels. Available at: [Link]

-

Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]

- Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. U.S. Patent Application No. 10/583,252.

-

Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

-

Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. peptide.com [peptide.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. glenresearch.com [glenresearch.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization | MDPI [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 26. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lumiprobe.com [lumiprobe.com]

Application Note: High-Fidelity Metabolic Labeling & Click Chemistry using 2-Aminohept-5-ynoic Acid

Abstract & Core Principle

This guide details the protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) using 2-Aminohept-5-ynoic acid (an alkyne-bearing methionine surrogate).[1] Unlike standard immunofluorescence, which detects static protein abundance, this method specifically visualizes nascent (newly synthesized) proteins.[1]

The workflow relies on the promiscuity of endogenous Methionyl-tRNA synthetase (MetRS), which accepts 2-Aminohept-5-ynoic acid in place of Methionine (Met) during translation. Once incorporated, the terminal alkyne handle reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized probe (fluorophore or biotin), enabling high-resolution imaging or proteomic enrichment.[1]

Why 2-Aminohept-5-ynoic Acid?

While Homopropargylglycine (Hpg) is the most common C6-alkyne methionine analog, 2-Aminohept-5-ynoic acid (a C7 analog) offers a slightly extended linker.[1] This increased distance from the peptide backbone can reduce steric hindrance during the "click" reaction, potentially improving labeling efficiency for buried residues in complex protein folds.

Mechanism of Action

The success of this protocol rests on two distinct chemical phases:

-

Metabolic Incorporation (In Vivo): The cell's own translational machinery charges tRNA

with the alkyne-analog. -

Chemoselective Ligation (In Situ): A copper-catalyzed reaction covalently bonds the detection probe to the alkyne handle.

Visualizing the Pathway

The following diagram illustrates the translation-to-detection workflow.

Figure 1: The BONCAT workflow. Methionine starvation primes the cells, forcing the uptake of the alkyne analog during the pulse phase.

Experimental Protocols

Phase A: Metabolic Labeling (Live Cells)

Critical Pre-requisite: Cells must be viable and actively translating proteins.[1]

| Reagent | Concentration | Purpose |

| Methionine-Free Media | N/A | Depletes endogenous Met to eliminate competition.[1] |

| 2-Aminohept-5-ynoic Acid | 50 µM – 1 mM | The "Clickable" Met surrogate.[1] |

| Complete Media | N/A | For chase (optional) or recovery.[1] |

Protocol:

-

Seed Cells: Plate cells (e.g., HeLa, HEK293) on coverslips/dishes to reach ~70% confluency.[1]

-

Wash: Rinse cells 2x with warm PBS to remove residual media.[1]

-

Depletion (Starvation): Incubate cells in pre-warmed Methionine-Free Media for 30 minutes at 37°C.

-

Why: This empties the intracellular Methionine pool, maximizing the analog's incorporation probability.

-

-

Pulse Labeling: Replace media with Methionine-Free Media containing 100 µM 2-Aminohept-5-ynoic acid .

-

Note: DMSO stock of the analog should be <0.1% final volume.

-

Duration: Incubate for 1 to 4 hours depending on the turnover rate of the target proteome.

-

-

Wash: Remove media and wash 3x with ice-cold PBS to stop metabolic activity.[1]

Phase B: Fixation and Permeabilization

Caution: Do not perform CuAAC on live cells unless using specialized ligands (e.g., BTTES) due to copper toxicity.[1] This protocol assumes fixed cells.

-

Fixation: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

-

Wash: 3x with PBS.

-

Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash: 3x with PBS.

Phase C: The CuAAC "Click" Reaction

This is the most technically sensitive step. The reaction requires Cu(I), which is generated in situ by reducing CuSO

Reagents Required:

-

Azide Probe: Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) or Biotin-Azide.[1]

-

CuSO

: 100 mM stock (Blue solution).[1] -

THPTA Ligand: 250 mM stock (Water soluble).[1] Do not use TBTA for aqueous cell staining; it precipitates.

-

Sodium Ascorbate: 100 mM stock. MUST BE FRESHLY PREPARED.

The "Self-Validating" Click Cocktail

The order of mixing is critical to prevent the formation of insoluble copper byproducts or rapid oxidation.

Figure 2: The "Click Cocktail" mixing order. Premixing Copper and Ligand (Step 1) ensures the metal is chelated before reduction.

Detailed Reaction Protocol:

-

Cu-Ligand Premix: In a small tube, mix CuSO

and THPTA.[1] -

Reaction Buffer: In a separate tube, add PBS and the Azide-Fluorophore (final conc. 10-20 µM).

-

Combine: Add the Cu-Ligand premix to the Reaction Buffer.

-

Activate: Immediately before adding to cells, add Sodium Ascorbate (final conc. 10 mM).

-

Visual Check: The solution may turn colorless or pale yellow. If it turns brown/orange, the copper has precipitated (failed).

-

-

Incubate: Add the cocktail to the cells. Incubate for 30-60 minutes at RT in the dark.

-